molecular formula C5H7ClO2 B14722553 Methyl (E)-3-chloro-2-butenoate

Methyl (E)-3-chloro-2-butenoate

Cat. No.: B14722553
M. Wt: 134.56 g/mol
InChI Key: NQMWPCBPCHDUBG-ARJAWSKDSA-N
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Description

Methyl (E)-3-chloro-2-butenoate is an α,β-unsaturated ester featuring a chlorine substituent at the β-position (C3) and a methyl ester group at the α-position (C2). Its molecular formula is C₅H₇ClO₂, with a molecular weight of 134.56 g/mol. The (E)-stereochemistry indicates that the higher-priority groups (Cl and COOCH₃) are on opposite sides of the double bond. This compound is structurally related to methyl crotonate (methyl (E)-2-butenoate) but differs in the substitution pattern, which significantly alters its reactivity and physical properties.

Properties

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

methyl (Z)-3-chlorobut-2-enoate

InChI

InChI=1S/C5H7ClO2/c1-4(6)3-5(7)8-2/h3H,1-2H3/b4-3-

InChI Key

NQMWPCBPCHDUBG-ARJAWSKDSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/Cl

Canonical SMILES

CC(=CC(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination with Molecular Chlorine

Methyl (E)-crotonate (methyl (E)-2-butenoate) undergoes chlorination in methanol using Cl₂ under controlled conditions. The reaction proceeds via electrophilic addition, with pyridine or 2,6-lutidine as acid scavengers to suppress side reactions.

Procedure :

  • Methyl crotonate (1.0 mol) is dissolved in methanol.
  • Cl₂ gas is introduced at 20–30°C with stirring.
  • Pyridine (1.2 equiv) is added to neutralize HCl byproducts.
  • The mixture is stirred for 12–24 hours, followed by solvent removal and distillation under reduced pressure.

Outcomes :

Parameter Value
Yield 65–75%
Purity >95% (GC)
Stereoselectivity E/Z ratio >9:1

Mechanistic Insight :
Pyridine mitigates acid-catalyzed side reactions, favoring chloronium ion formation and anti-Markovnikov addition.

Nickel-Catalyzed Carbonylation of Allyl Chloride

Catalytic Carbonylation with Methanol

Allyl chloride reacts with carbon monoxide and methanol in the presence of nickel carbonyl and thiourea.

Procedure :

  • Allyl chloride (1.0 mol), methanol (3.0 mol), and Ni(CO)₄ (0.05 mol) are combined.
  • Thiourea (0.1 mol) is added as a ligand.
  • The reaction is conducted at 15–35°C under atmospheric pressure for 6–8 hours.
  • The product is isolated via fractional distillation.

Outcomes :

Parameter Value
Yield 70–80%
Selectivity >90% toward E-isomer

Advantages :

  • Operates under mild conditions.
  • High regioselectivity due to thiourea’s stabilizing effect on intermediates.

Esterification of 3-Chloro-2-Butenoic Acid

Acid-Catalyzed Esterification

3-Chloro-2-butenoic acid is esterified with methanol using sulfuric acid.

Procedure :

  • 3-Chloro-2-butenoic acid (1.0 mol) and methanol (5.0 mol) are refluxed with H₂SO₄ (0.1 mol) for 5 hours.
  • The mixture is neutralized with NaHCO₃, extracted with dichloromethane, and distilled.

Outcomes :

Parameter Value
Yield 85–90%
Boiling Point 121–123°C at 15 mmHg

Limitations :

  • Requires high-purity acid feedstock.
  • Potential for dehydration side reactions.

Oxidative Chlorination of 2-Butenol

Two-Step Oxidation-Chlorination

2-Butenol is oxidized to 2-butenoic acid, followed by chlorination and esterification.

Steps :

  • Oxidation : 2-Butenol → 2-butenoic acid using KMnO₄ in acidic medium.
  • Chlorination : Reaction with SOCl₂ to form 3-chloro-2-butenoyl chloride.
  • Esterification : Treatment with methanol to yield the ester.

Outcomes :

Parameter Value
Overall Yield 60–65%
Key Intermediate 3-Chloro-2-butenoyl chloride

Stereochemical Control and Comparative Analysis

Stereoselectivity in Synthesis

The E-configuration is favored in all methods due to thermodynamic stability. Catalytic methods (e.g., nickel carbonyl) achieve higher stereoselectivity (>90% E) compared to chlorination (75–85% E).

Method Comparison

Method Yield (%) Cost Efficiency Scalability
Chlorination 65–75 Moderate High
Nickel Carbonylation 70–80 High Moderate
Esterification 85–90 Low High

Industrial-Scale Considerations

  • Catalytic Carbonylation : Preferred for low energy input but requires handling toxic nickel carbonyl.
  • Direct Chlorination : Economical for bulk production but generates HCl waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-chloro-2-butenoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Electrophilic Addition: Bromine or hydrogen chloride can be added across the double bond.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products such as 3-azido-2-butenoate or 3-thiocyanato-2-butenoate.

    Addition: Products like 3,4-dibromo-2-butenoate.

    Oxidation: Products such as 3-chloro-2-butenoic acid.

Scientific Research Applications

Scientific Research Applications of Methyl (E)-3-chloro-2-butenoate

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its role as a synthetic intermediate and its potential in drug development make it a valuable asset in scientific research.

Chemistry

This compound is primarily used in chemistry as an intermediate in the synthesis of complex molecules. It can undergo various chemical reactions, which include substitution, addition, oxidation, and reduction.

Chemical Reactions Analysis:

  • Substitution Reactions: The chlorine atom of this compound can be replaced by nucleophiles like amines or thiols. Common reagents for nucleophilic substitution include sodium azide or potassium thiocyanate, typically under mild conditions, leading to products such as 3-azido-2-butenoate or 3-thiocyanato-2-butenoate.
  • Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles. For example, bromine or hydrogen chloride can be added across the double bond, resulting in products like 3,4-dibromo-2-butenoate.
  • Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid. Potassium permanganate or chromium trioxide can be used for oxidation reactions, yielding products such as 3-chloro-2-butenoic acid.

Biology

This compound is studied for its potential biological activity and interactions with biomolecules. While specific case studies are not detailed in the provided search results, the compound's structure suggests potential interactions with biological systems.

Medicine

This compound is investigated for its potential use in drug development and as a building block for pharmaceuticals. The compound can be used to synthesize ester derivatives, such as 4-phenyl-4-oxo-2-butenamides, 4-phenyl-4-oxo-2-butenoic acids, 4-phenyl-4-oxo-2-butenehydroxamic acids, and 4-phenyl-2-butene-1,4-diones .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. The industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Mechanism of Action

The mechanism by which Methyl (E)-3-chloro-2-butenoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of new products. The ester group can undergo hydrolysis to form the corresponding acid and alcohol.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl (E)-3-chloro-2-butenoate C₅H₇ClO₂ 134.56 Not provided Chlorine at C3, (E)-configuration, α,β-unsaturated ester
Methyl crotonate (E)-2-butenoate C₅H₈O₂ 100.12 623-43-8 No chlorine, (E)-configuration, widely used as a solvent or flavor agent
Methyl (E)-2-chloro-3-methoxy-2-butenoate C₆H₉ClO₃ 164.59 82481-24-1 Chlorine at C2, methoxy at C3; demonstrates steric and electronic effects
Methyl (Z)-3-chloro-2-butenoate C₅H₇ClO₂ 134.56 Not provided Hypothetical (Z)-isomer; less stable due to cis Cl/COOCH₃ groups

Key Observations :

  • Substitution Position: The chlorine at C3 in this compound increases electrophilicity at the β-carbon compared to methyl crotonate, enhancing reactivity in conjugate additions .
  • Steric Effects: Methyl (E)-2-chloro-3-methoxy-2-butenoate () shows how adjacent substituents (Cl and OCH₃) influence molecular conformation and stability.
  • Stereochemistry : The (E)-isomer is typically more thermodynamically stable than the (Z)-form due to reduced steric hindrance .
Physicochemical Properties
  • Boiling Point/Solubility : Chlorine increases molecular polarity and boiling point compared to methyl crotonate. For example, methyl crotonate boils at ~140°C, while chlorinated analogues (e.g., ’s compound) have higher boiling points due to Cl’s electronegativity .
  • Reactivity: The β-chlorine in this compound makes it susceptible to nucleophilic attack at C3, whereas methyl crotonate undergoes Michael additions at C2 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (E)-3-chloro-2-butenoate, and how can reaction conditions influence stereochemical outcomes?

  • Methodological Answer : A typical synthesis involves the esterification of (E)-3-chloro-2-butenoic acid with methanol under acidic catalysis. Key parameters include temperature control (e.g., 60°C in THF) and the use of dehydrating agents to minimize hydrolysis . Stereochemical integrity is maintained by avoiding high temperatures that promote isomerization. Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) effectively separates (E)-isomers from (Z)-byproducts, as demonstrated in analogous ester syntheses .
Key Reaction Parameters Example Conditions
SolventTetrahydrofuran (THF)
Temperature60°C
Purification MethodC18 reverse-phase chromatography

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer :

  • LCMS/HPLC : Retention times and mass spectra (e.g., [M+H]+ ion at m/z 135.5) are compared to standards. For example, trans-methyl crotonate (CAS 623-43-8) shows distinct HPLC retention times under acetonitrile/water gradients .
  • NMR : The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz for vinyl protons) in 1H NMR. The ester methyl group typically resonates at δ 3.6–3.8 ppm .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data (e.g., NMR/X-ray) for this compound be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for structure refinement. For example, SHELX’s dual-space algorithms are robust for small molecules with heavy atoms like chlorine .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare calculated vs. experimental NMR shifts. Discrepancies >0.5 ppm may indicate isomerization or impurities .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

  • Methodological Answer :

  • Stabilization : Store under anhydrous conditions (e.g., molecular sieves) in acetonitrile at −20°C. Avoid aqueous buffers, as the ester group hydrolyzes rapidly at pH > 8 .
  • Monitoring : Regular HPLC analysis (e.g., 5% acetic acid in mobile phase) detects hydrolysis products like 3-chloro-2-butenoic acid .

Q. How can researchers optimize catalytic systems for enantioselective derivatization of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use Pd(II)/BINAP complexes for asymmetric allylic alkylation. For example, 10 mol% catalyst loading in DMF achieves >90% ee in analogous α,β-unsaturated esters .
  • Kinetic Control : Low temperatures (−40°C) and slow reagent addition minimize racemization.

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be interpreted?

  • Methodological Answer :

  • Cross-Validation : Compare IR carbonyl stretches (1740–1760 cm⁻¹ for esters) with NMR ester methyl signals. Discrepancies may arise from solvent effects or residual moisture.
  • Crystallography : If available, X-ray structures provide unambiguous confirmation of molecular geometry. SHELXL’s validation tools (e.g., ADDSYM) detect overlooked symmetry .

Analytical Techniques Table

Technique Application Example Data
HPLC Purity assessment, isomer separationRetention time: 8.2 min (C18, 70% ACN)
1H NMR Stereochemical confirmationδ 6.25 (d, J = 14 Hz, CH=CH)
LCMS Molecular ion verification[M+H]+ m/z 135.5

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